1-(3-Fluorosulfonyloxyphenyl)tetrazole
Description
1-(3-Fluorosulfonyloxyphenyl)tetrazole is a heterocyclic compound featuring a tetrazole ring substituted at the 1-position with a 3-fluorosulfonyloxyphenyl group. The tetrazole ring, a nitrogen-rich aromatic system, is isosteric to carboxylic acid, offering similar pKa values (~4.9) but enhanced metabolic stability and bioavailability . The fluorosulfonyloxy group (-SO₂F) introduces strong electron-withdrawing effects, influencing dipole moments, solubility, and reactivity.
Properties
IUPAC Name |
1-(3-fluorosulfonyloxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O3S/c8-16(13,14)15-7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUOMRZLDUZCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorosulfonyloxyphenyl)tetrazole typically involves the reaction of 3-fluorosulfonyloxybenzonitrile with sodium azide under suitable conditions. The reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring. Common reagents used in this synthesis include sodium azide, triethyl orthoformate, and various catalysts such as zinc salts or indium(III) chloride . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of microwave-assisted synthesis and heterogeneous catalysts can further improve the scalability and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorosulfonyloxyphenyl)tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with various dienophiles, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions may vary depending on the desired product but often involve moderate temperatures and the use of solvents like acetonitrile, water, or dimethylformamide .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the phenyl ring or the tetrazole ring. These products can have diverse applications in medicinal chemistry, material science, and other fields .
Scientific Research Applications
1-(3-Fluorosulfonyloxyphenyl)tetrazole has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylic acids in drug design, enhancing the pharmacokinetic properties of drugs. .
Material Science: Tetrazole compounds are used in the development of high-energy materials, such as explosives and propellants, due to their high nitrogen content and stability.
Biological Research: Tetrazole derivatives are used in biochemical assays and as ligands in coordination chemistry, facilitating the study of metal complexes and their biological activities.
Mechanism of Action
The mechanism of action of 1-(3-Fluorosulfonyloxyphenyl)tetrazole involves its interaction with various molecular targets and pathways. In medicinal chemistry, tetrazole derivatives can inhibit enzymes such as cytochrome P450, affecting metabolic pathways and exerting therapeutic effects . The fluorosulfonyloxy group can enhance the compound’s reactivity and binding affinity to specific targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters of Selected Tetrazole Derivatives
Key Observations :
- Electron-Withdrawing Effects : The fluorosulfonyloxy group in this compound likely reduces dipole moments compared to chlorophenyl derivatives (e.g., 4d), as electron-withdrawing substituents decrease electron density in the tetrazole ring . This may enhance solubility in polar solvents.
- Thermal Stability: Higher melting points in chlorinated derivatives (e.g., 4d: 146–147°C) suggest increased crystallinity and stability compared to non-halogenated analogs (e.g., 4a: 64–65°C) .
Pharmacological Activity
Key Observations :
- Analgesic Potential: Fluorophenyl-pyrazole tetrazoles (e.g., ) demonstrate high analgesic activity, suggesting that fluorinated aromatic substituents enhance receptor binding. The fluorosulfonyloxy group may further modulate COX-2 inhibition or opioid receptor interactions .
- Antifungal Activity : Tetrazole derivatives with methyl or thiobenzoyl groups (e.g., compounds 49–52) exhibit superior antifungal activity against Candida spp. compared to azole drugs, likely due to enhanced membrane penetration from lipophilic substituents .
- Anti-inflammatory Synergy: Hybridization with phenothiazine () or benzotriazole () moieties amplifies antinociceptive effects, indicating that bulky substituents improve pharmacokinetic profiles.
Structure-Activity Relationships (SAR)
- Substituent Position : Methyl groups at the C-3 position (e.g., compounds 49–50) are critical for antifungal activity, while para-substituted halogens (e.g., 4d) enhance thermal stability .
- Hybridization Strategies: Combining tetrazole with pyrimidine () or amino acids () broadens antimicrobial and analgesic spectra, respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
